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  • Product: N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride
  • CAS: 1050480-36-8

Core Science & Biosynthesis

Foundational

Solubility profile of N-(2-Furylmethyl)-2-methyl-2-propanamine HCl in DMSO and organic solvents

A Technical Whitepaper for Preclinical Drug Development As a Senior Application Scientist, I approach solvent selection not merely as a logistical necessity, but as a critical thermodynamic parameter that dictates assay...

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Author: BenchChem Technical Support Team. Date: March 2026

A Technical Whitepaper for Preclinical Drug Development

As a Senior Application Scientist, I approach solvent selection not merely as a logistical necessity, but as a critical thermodynamic parameter that dictates assay fidelity. The compound N-(2-Furylmethyl)-2-methyl-2-propanamine HCl (CAS: 1050480-36-8) presents a classic solvation challenge: it possesses a lipophilic furan ring and a sterically bulky tert-butyl group, counterbalanced by a highly polar secondary amine hydrochloride salt.

This whitepaper provides an in-depth analysis of its solubility profile, the causality behind solvent selection, and self-validating protocols to ensure reliable downstream assay performance.

Physicochemical Rationale & Solvation Thermodynamics

The free base form of N-(2-Furylmethyl)-2-methyl-2-propanamine is highly lipophilic. In aqueous environments, the energetic cost of cavity formation for the bulky tert-butyl and furan moieties leads to poor solubility. Converting the amine to a hydrochloride (HCl) salt drastically lowers the pKa of the conjugate acid, ensuring protonation and significantly improving hydration energy. As demonstrated in similar basic small molecules, salt formation can yield a >10-fold improvement in aqueous solubility compared to the free base[1].

However, for high-throughput screening and long-term compound storage, aqueous solutions are suboptimal due to the risk of hydrolysis and microbial contamination. Dimethyl sulfoxide (DMSO) is the premier choice for master stocks. DMSO is an amphipathic molecule with both polar (sulfoxide) and nonpolar (methyl) regions[2]. Its high dielectric constant allows it to solvate the ionic HCl component via ion-dipole interactions, while its nonpolar methyl groups interact favorably with the furan and tert-butyl moieties via Van der Waals forces. This dual-solvation mechanism allows hydrophobic and amphiphilic compounds to be reliably dissolved at concentrations up to 30 mM or higher[3].

Quantitative Solubility Profile

The table below summarizes the predicted and extrapolated solubility profile of N-(2-Furylmethyl)-2-methyl-2-propanamine HCl across various solvent systems, based on its functional groups and salt form.

Solvent SystemPolarity IndexEstimated SolubilityMechanistic Application Notes
DMSO (Anhydrous) 7.2> 50 mMPrimary Stock Solvent. Amphipathic nature solvates both the lipophilic furan ring and the ionic HCl salt[2].
Water / Aqueous Buffers 10.210 - 20 mMAssay Diluent. High solubility driven by the dissociation of the HCl salt[1].
Methanol / Ethanol 5.1 / 5.2> 30 mMAlternative Carriers. Polar protic solvents that readily disrupt the salt's crystal lattice.
PEG-400 (10% v/v) N/A~ 5 - 10 mMIn Vivo Carrier. Used when DMSO toxicity is a concern in whole-organism models[4].
Hexane / Heptane 0.1< 0.1 mMAnti-Solvent. Non-polar environment cannot overcome the lattice energy of the HCl salt.
Standard Operating Procedures: Master Stock Preparation

To prevent the introduction of experimental artifacts, stock preparation must be treated as a self-validating system. The following protocol outlines the preparation of a 50 mM master stock in DMSO, incorporating a Tyndall effect validation step to detect micro-precipitates that often evade standard visual inspection.

Protocol 1: Self-Validating 50 mM DMSO Stock Preparation
  • Equilibration: Allow the lyophilized N-(2-Furylmethyl)-2-methyl-2-propanamine HCl vial to equilibrate to room temperature in a desiccator to prevent atmospheric moisture condensation, which can alter the effective molarity.

  • Gravimetric Measurement: Weigh the desired mass using a calibrated analytical balance (e.g., 9.48 mg for 1 mL of 50 mM stock).

  • Solvation: Add the calculated volume of anhydrous, cell-culture grade DMSO (≥99.9% purity).

  • Kinetic Disruption: Vortex for 30 seconds. If dissolution is incomplete, apply gentle sonication in a 37°C water bath for 5 minutes. Causality: Sonication at 37°C provides the necessary kinetic energy to overcome the crystal lattice energy without causing thermal degradation of the furan ring[5].

  • Validation (The Tyndall Test): Pass a focused laser pointer beam through the vial in a darkened room. If the beam path is visible (scattering), micro-particulates remain. Repeat Step 4 until the beam is entirely invisible.

  • Storage: Aliquot into single-use amber vials, purge with Argon gas to displace oxygen, and store at -20°C.

G A 1. Weigh Compound B 2. Add Anhydrous DMSO A->B C 3. Vortex & Sonicate (37°C) B->C D 4. Tyndall Effect Check (Laser pointer validation) C->D D->C If scattering observed E 5. Aliquot & Store (-20°C) D->E

Caption: Self-validating workflow for 50 mM DMSO stock preparation with Tyndall effect verification.

Downstream Assay Integration & Solvent Tolerance

The transition from a highly concentrated DMSO stock to an aqueous assay buffer is the most critical failure point in small molecule screening. Rapid dilution can cause a "solvent crash," where the compound precipitates out of solution before it can bind to its target.

Managing Solvent Toxicity and Artifacts

When designing the final assay, the terminal concentration of DMSO must be strictly controlled based on the biological system:

  • Cell-Based Assays: DMSO concentrations should not exceed 0.1% (v/v). Higher concentrations can disrupt lipid bilayers and induce conformational changes in target proteins, obscuring the true nature of ligand binding[2].

  • In Vivo Models: Whole-organism models, such as zebrafish embryos, exhibit higher solvent tolerance and can safely withstand up to 1% DMSO without developmental toxicity[4].

  • Biophysical Assays (e.g., SPR): In Surface Plasmon Resonance, small variations in DMSO concentration lead to massive shifts in the bulk refractive index. It is imperative that running buffers and analyte samples contain the exact same concentration of DMSO (typically 2% to 5%)[6].

Protocol 2: Step-Down Aqueous Dilution

To prevent solvent crashing when preparing the final assay concentration:

  • Warm the 50 mM DMSO master stock to room temperature.

  • Prepare an intermediate stock (e.g., 1 mM) by diluting the master stock into pure DMSO or a 50/50 DMSO/PEG-400 mixture[3].

  • Perform the final dilution into the pre-warmed aqueous assay buffer under continuous vortexing. Causality: Rapid mixing disperses the localized high-concentration gradients that serve as nucleation sites for precipitation.

G S1 Target Assay S2 Biophysical (e.g., SPR) S1->S2 S3 Cell-Based / In Vivo S1->S3 S4 DMSO 2% - 5% (Strictly Matched) S2->S4 S5 DMSO < 0.1% (Avoid Toxicity) S3->S5 S6 Alternative Carriers (PEG400, EtOH) S3->S6

Caption: Decision tree for solvent selection based on downstream assay requirements.

References
  • Evaluation of 14 Organic Solvents and Carriers for Screening Applications in Zebrafish Embryos and Larvae PLOS One[Link]

  • Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study National Institutes of Health (PMC)[Link]

  • Fragment and small molecule screening with Biacore systems Cytiva Life Sciences[Link]

  • Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery MDPI[Link]

  • How do I dissolve Donepezil? ResearchGate[Link]

  • Hydrochloride Salt of the GABAkine KRM-II-81 University of Belgrade[Link]

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Characterization of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride

Abstract This technical guide provides a comprehensive analysis of the key thermal properties—melting point and boiling point—of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS No. 1050480-36-8). Designed for...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the key thermal properties—melting point and boiling point—of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS No. 1050480-36-8). Designed for researchers, chemists, and pharmaceutical development professionals, this document moves beyond a simple statement of values. Given the absence of published experimental data for this specific salt, this guide establishes a framework for its characterization. It delves into the causal relationships between the molecule's structural features and its expected physicochemical behavior. Furthermore, it provides authoritative, field-proven experimental protocols for the precise determination of its melting point and thermal stability. This synthesis of theoretical analysis and practical methodology serves as a self-validating system for any laboratory undertaking the characterization of this compound.

Introduction and Compound Identification

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is a secondary amine salt. Structurally, it combines a furfuryl group derived from biomass with a sterically hindered tert-butylamine moiety.[1] The formation of the hydrochloride salt is a common practice in pharmaceutical and chemical research to enhance the stability, crystallinity, and handling characteristics of the parent amine.[2] An accurate understanding of its thermal properties is paramount for applications in synthesis, purification, formulation, and storage, where temperature excursions can impact the compound's integrity.

This guide will first deconstruct the molecule's structure to provide a theoretical basis for its thermal characteristics. It will then present a predicted melting point and detail the rigorous experimental procedures for its empirical validation. Finally, it will address the concept of a boiling point for an ionic salt, explaining why thermal decomposition is the more relevant parameter and providing the standard methodology for its determination via Thermogravimetric Analysis (TGA).

Table 1: Compound Identification and Predicted Properties
PropertyValue / PredictionSource / Method
IUPAC Name N-(furan-2-ylmethyl)-2-methylpropan-2-amine hydrochloride---
CAS Number 1050480-36-8
Molecular Formula C₉H₁₅NO · HCl
Molecular Weight 189.68 g/mol
Physical Form Solid
Predicted Melting Point 165 - 185 °CEstimation based on computational models and related structures.[3][4]
Boiling Point Not Applicable (Decomposes)See Section 3

Structural Analysis and Influence on Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This process requires sufficient energy to overcome the intermolecular forces holding the molecules or ions in a fixed crystal lattice. For N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride, several structural features are key determinants of its melting point.

  • Ionic Character : The primary determinant of the high melting point is the ionic bond between the protonated ammonium cation and the chloride anion. Unlike the free amine, which is held together by weaker van der Waals forces and hydrogen bonds, the hydrochloride salt forms a strong ionic lattice. Breaking these electrostatic attractions requires significantly more thermal energy.[2]

  • Hydrogen Bonding : The secondary ammonium cation (R₂NH₂⁺) possesses two acidic protons that can act as hydrogen bond donors, interacting with the chloride anion or other electronegative atoms. This network of hydrogen bonds further stabilizes the crystal lattice, contributing to a higher melting point compared to a tertiary amine salt which would have fewer hydrogen bonding capabilities.[5][6]

  • Molecular Size and Packing : The overall molecular weight (189.68 g/mol ) and the combination of the planar furan ring and the bulky tert-butyl group influence how efficiently the ions can pack into a crystal lattice. While the bulky tert-butyl group can sometimes disrupt efficient packing, the rigidity of the furan ring and the strong ionic forces typically dominate, leading to a well-ordered, stable solid.

Diagram 1: Chemical Structure of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride

Caption: Structure of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride.

Experimental Determination of Melting Point

As no empirical data is publicly available, this section provides a standardized protocol for its determination. The most common and reliable method utilizes a digital melting point apparatus.[1][7] For labs without this equipment, the Thiele tube method provides a cost-effective alternative.[8][9]

Protocol: Digital Melting Point Apparatus

This method offers high precision and reproducibility.[10]

Principle: A small, packed sample in a capillary tube is heated in a controlled metal block. The temperature range from the first sign of melting (first droplet) to complete liquefaction is recorded.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the sample of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is completely dry and finely powdered. Grinding in a mortar and pestle may be necessary.

    • Jab the open end of a glass capillary tube into the powder pile several times.[8]

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the solid into the sealed end.

    • The final packed sample height should be 2-3 mm for an accurate reading.[8]

  • Instrument Setup & Measurement:

    • Set the starting temperature on the apparatus to approximately 20°C below the predicted melting point (e.g., set to 145°C).

    • Set a preliminary heating rate of 5-10°C per minute.[7]

    • Insert the packed capillary tube into the heating block.

    • Once the temperature reaches the starting setpoint, change the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.

    • Observe the sample through the magnified viewing port.

  • Data Recording:

    • T₁: Record the temperature at which the first droplet of liquid becomes visible.

    • T₂: Record the temperature at which the last solid crystal melts, and the entire sample is a clear liquid.

    • The melting point is reported as the range T₁ - T₂. A pure compound should exhibit a sharp melting range of 0.5-2.0°C.[11]

    • Allow the apparatus to cool significantly before performing a repeat measurement with a fresh sample.

Diagram 2: Workflow for Melting Point Determination

G start Start prep Prepare Dry, Powdered Sample start->prep load Load Capillary Tube (2-3 mm height) prep->load setup Set Start Temp & Ramp Rate on Apparatus load->setup insert Insert Capillary setup->insert heat_fast Heat Rapidly to Start Temperature insert->heat_fast heat_slow Heat Slowly (1-2°C / min) heat_fast->heat_slow observe Observe Sample for First Liquid Droplet heat_slow->observe record_t1 Record T₁ observe->record_t1 observe_t2 Observe Sample for Complete Liquefaction record_t1->observe_t2 record_t2 Record T₂ observe_t2->record_t2 report Report Melting Range (T₁ - T₂) record_t2->report end End report->end G start Start weigh Accurately Weigh 5-10 mg of Sample start->weigh place Place Sample in TGA Crucible weigh->place setup_tga Set TGA Parameters: - Inert Atmosphere (N₂) - Heating Rate (10°C/min) - Temp Range (30-600°C) place->setup_tga run Run TGA Experiment setup_tga->run acquire Acquire Mass vs. Temperature Data run->acquire analyze Analyze Thermogram acquire->analyze determine Determine Onset of Decomposition Temperature analyze->determine end End determine->end

Caption: Experimental workflow for determining thermal stability via TGA.

Conclusion

While a specific literature value for the melting point of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride is not available, this guide provides a robust framework for its characterization based on fundamental physicochemical principles. The compound is expected to be a crystalline solid with a relatively high melting point, predicted to be in the range of 165-185 °C, owing to its ionic nature and capacity for hydrogen bonding. A definitive value can be obtained by following the detailed experimental protocols provided for melting point determination. It is critical for researchers to recognize that this salt will thermally decompose rather than boil; therefore, Thermogravimetric Analysis is the appropriate technique to quantify its thermal stability. The methodologies and causal explanations presented herein equip scientists with the necessary tools and understanding to confidently characterize this and similar amine hydrochloride salts.

References

  • Westlab. (2023, May 8). Measuring the Melting Point. Retrieved from Westlab. [https://www.westlab.com.
  • Chemistry LibreTexts. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/06%3A_Miscellaneous_Techniques/6.01%3A_Melting_Point/6.
  • University of Calgary. (n.d.). Melting point determination. Retrieved from University of Calgary. [https://www.chem.ucalgary.
  • SSERC. (n.d.). Melting point determination. Retrieved from SSERC. [https://www.sserc.org.
  • Timstar. (2024, May 14). Melting Point: Using the Thiele Tube. Retrieved from Timstar. [https://www.timstar.co.uk/blog/post/melting-point-using-the-thiele-tube]
  • Flinn Scientific. (n.d.). How to Use a Thiele-Dennis Tube. Retrieved from Flinn Scientific. [https://www.flinnsci.com/how-to-use-a-thiele-dennis-tube/vsc0565/]
  • BLDEA's Shri Sanganabasava Mahaswamiji College of Pharmacy & Research Centre. (2022, December 31). Standard Operating Procedure for Melting Point Apparatus. Retrieved from BLDEA. [https://www.bldeapharmacy.
  • AAT Bioquest, Inc. (2026, March 17). Quest Predict™ Melting Point Predictor. Retrieved from AAT Bioquest. [https://www.aatbio.com/tools/predictive-modeling/melting-point-predictor]
  • chymist.com. (n.d.). Melting Point Determination. Retrieved from chymist.com. [https://chymist.
  • OCHEM. (2014, January 30). Melting Point model. Retrieved from OCHEM. [https://ochem.eu/docs/models/mp_model.html]
  • ResearchGate. (2013, October 7). Can anyone refer me to software or any site that predicts the physical and chemical properties of organic compounds?. Retrieved from ResearchGate. [https://www.researchgate.net/post/Can_anyone_refer_me_to_software_or_any_site_that_predicts_the_physical_and_chemical_properties_of_organic_compounds]
  • GitHub. (n.d.). Guillaume2126/Melting-point-predictor. Retrieved from GitHub. [https://github.com/Guillaume2126/Melting-point-predictor]
  • Physical Sciences Data-science Service. (n.d.). Propersea (Property Prediction). Retrieved from PSDS. [https://www.psds.ac.uk/propersea]
  • BenchChem. (2025). In-Depth Technical Guide on the Thermogravimetric Analysis of 2-Aminoterephthalic Acid. Retrieved from BenchChem. [https://www.benchchem.com/application-notes/in-depth-technical-guide-on-the-thermogravimetric-analysis-of-2-aminoterephthalic-acid]
  • National Center for Biotechnology Information. (n.d.). 2-Furanylmethanamine hydrochloride. PubChem Compound Database. Retrieved from NCBI. [https://pubchem.ncbi.nlm.nih.gov/compound/11457720]
  • Torontech. (2025, December 16). Thermogravimetric Analysis - How TGA Helps You Analyze Material Stability. Retrieved from Torontech. [https://www.torontech.com/thermogravimetric-analysis-tga]
  • Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from Open Access Journals. [https://www.openaccessjournals.
  • Chemistry LibreTexts. (2022, August 21). Thermogravimetric analysis (TGA). Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Physical_Methods_in_Chemistry_and_Nano_Science_(Barron)/01%3A_Thermal_Analysis/1.02%3A_Thermogravimetric_analysis_(TGA)]
  • MDPI. (2025, March 12). Experimental Study on Thermal Decomposition Temperature and Thermal Expansion Coefficient of Typical Nonmetallic Materials in Aeroengine Components. Retrieved from MDPI. [https://www.mdpi.com/2076-3417/14/6/2357]
  • EMBIBE. (2023, January 25). Physical Properties of Amines – Solubility, Melting and Boiling Point. Retrieved from EMBIBE. [https://www.embibe.com/exams/physical-properties-of-amines/]
  • Chemistry LibreTexts. (2023, January 22). Basic Properties of Amines. Retrieved from Chemistry LibreTexts. [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Map%3A_Organic_Chemistry_(McMurry)/24%3A_Amines_and_Heterocycles/24.03%3A_Basic_Properties_of_Amines]
  • Open Library Publishing Platform. (n.d.). Chapter 26 – Summary – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from Open Library Publishing Platform. [https://openlibrary.ecampusontario.ca/enhanced-int-chem-supplement/chapter/chapter-26-summary/]
  • Sigma-Aldrich. (n.d.). N-(2-furylmethyl)-2-methyl-2-propanamine hydrochloride. Retrieved from Sigma-Aldrich. [https://www.sigmaaldrich.com/US/en/product/aldrich/ch4424852248]
  • Cheméo. (n.d.). Chemical Properties of 2-Propanamine, N-methyl- (CAS 4747-21-1). Retrieved from Cheméo. [https://www.chemeo.com/cid/41-943-0/2-Propanamine-N-methyl-.html]
  • National Institute of Standards and Technology. (n.d.). 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from NIST. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C75649&Mask=80]
  • National Institute of Standards and Technology. (n.d.). Phase change data for 2-Propanamine, 2-methyl-. NIST Chemistry WebBook. Retrieved from NIST. [https://webbook.nist.gov/cgi/cbook.cgi?ID=C75649&Units=SI&Mask=4]
  • YouTube. (2016, January 1). Amine 3. Physical Properties - Boiling Points & Basicity. Retrieved from YouTube. [https://www.youtube.
  • Science Ready. (n.d.). All You Need to Know About Amines & Amides | HSC Chemistry. Retrieved from Science Ready. [https://www.scienceready.com.au/pages/amines-and-amides]
  • ResearchGate. (2015, December 31). Prediction the Normal Boiling Points of Primary, Secondary and Tertiary Liquid Amines from their Molecular Structure Descriptors. Retrieved from ResearchGate. [https://www.researchgate.net/publication/282348578_Prediction_the_Normal_Boiling_Points_of_Primary_Secondary_and_Tertiary_Liquid_Amines_from_their_Molecular_Structure_Descriptors]
  • Fluorochem. (n.d.). 2-[(2-furylmethyl)amino]-2-methyl-1-propanol hydrochloride. Retrieved from Fluorochem. [https://www.fluorochem.co.uk/p/F361695/2-2-furylmethyl-amino-2-methyl-1-propanol-hydrochloride]
  • Guidechem. (n.d.). 2-Propanamine, N-ethyl-2-methyl-, hydrochloride 22675-80-5 wiki. Retrieved from Guidechem. [https://www.guidechem.com/wiki/2-Propanamine,-N-ethyl-2-methyl-,-hydrochloride-22675-80-5.html]
  • Stenutz. (n.d.). 2-methyl-2-propanamine. Retrieved from Stenutz. [https://www.stenutz.eu/chem/solv227.php]
  • Scribd. (n.d.). 2-Propanamine Properties Overview. Retrieved from Scribd. [https://www.scribd.com/document/359285098/2-Propanamine]

Sources

Protocols & Analytical Methods

Method

Catalytic amidation protocols involving N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride

Application Note: Advanced Catalytic Amidation Protocols for Sterically Hindered Secondary Amines Focus Substrate: N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride Executive Summary The synthesis of complex amides...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Catalytic Amidation Protocols for Sterically Hindered Secondary Amines Focus Substrate: N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride

Executive Summary

The synthesis of complex amides from sterically hindered secondary amines remains a formidable challenge in modern medicinal chemistry. Standard stoichiometric coupling reagents (e.g., HATU, EDC/HOBt) often fail when applied to bulky substrates, leading to poor atom economy, high epimerization rates, and the formation of unreactive active-ester byproducts[1].

This application note provides a comprehensive, self-validating protocol for the direct catalytic amidation of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS 1050480-36-8)[2]. By leveraging state-of-the-art boronic acid catalysis—specifically 5-methoxy-2-iodophenylboronic acid (MIBA)—researchers can achieve high-yielding, chemoselective amidation under mild room-temperature conditions[3].

Mechanistic Rationale & Substrate Profiling

N-(2-Furylmethyl)-2-methyl-2-propanamine is a highly specialized secondary amine featuring two distinct synthetic liabilities:

  • Severe Steric Hindrance: The tert-butyl group drastically reduces the nucleophilicity of the nitrogen atom by blocking the Bürgi-Dunitz trajectory required to attack an activated carbonyl.

  • Chemoselectivity of the Furyl Ring: The electron-rich furan moiety is highly susceptible to oxidative degradation and electrophilic aromatic substitution, precluding the use of harsh dehydrating agents (like POCl₃) or high-temperature refluxing conditions.

The Catalytic Solution: To overcome the low reactivity of this sterically hindered amine[4], we employ Boronic Acid Catalysis (BAC) . Boronic acids reversibly bind carboxylic acids to form a transient acyloxyboronate intermediate[5]. Specifically, the MIBA catalyst features an ortho-iodine atom that provides a unique "halogen acceleration effect." The iodine atom acts as a hydrogen-bond acceptor in the ortho-aminal transition state, pre-organizing the sterically congested amine and lowering the activation energy barrier for amide bond formation[3][5].

Materials and Reagents

  • Substrate: N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS 1050480-36-8)[2].

  • Catalyst: 5-Methoxy-2-iodophenylboronic acid (MIBA)[3].

  • Base: N,N-Diisopropylethylamine (DIPEA) – Required for in situ freebasing.

  • Dehydrating Agent: 4Å Molecular Sieves (Powdered) – Must be freshly activated at 300 °C under vacuum for 3 hours.

  • Solvents: Anhydrous Dichloromethane (DCM) or 2-Methyltetrahydrofuran (2-MeTHF) for a greener alternative[6].

Experimental Workflows

AmidationWorkflow Start N-(2-Furylmethyl)-2-methyl- 2-propanamine HCl Freebase Freebasing (DIPEA, DCM) Start->Freebase Coupling Catalytic Coupling (4Å MS, RT, 24h) Freebase->Coupling Free Amine Activation Carboxylic Acid + MIBA Catalyst (10 mol%) Activation->Coupling Acyloxyboronate Workup Acid/Base Extraction (Removes Catalyst) Coupling->Workup Product Purified Amide Product Workup->Product

Figure 1: Workflow for the MIBA-catalyzed amidation of sterically hindered amines.

Protocol A: MIBA-Catalyzed Direct Dehydrative Amidation

This protocol is designed as a self-validating system. The use of an acid/base workup inherently confirms the removal of the catalyst and unreacted starting materials without relying solely on chromatography[7].

Step 1: In Situ Freebasing

  • Suspend N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (1.0 mmol, 189.7 mg) in anhydrous DCM (5.0 mL) under an argon atmosphere.

  • Add DIPEA (1.1 mmol, 191 µL) dropwise at 0 °C. Stir for 10 minutes. Causality: The HCl salt completely masks the nitrogen lone pair, preventing it from attacking the boron-activated complex. DIPEA is utilized because its own extreme steric bulk prevents it from acting as a competing nucleophile in the amidation cycle.

Step 2: Catalytic Assembly 3. To the freebased amine solution, add the target carboxylic acid (1.1 mmol) and the MIBA catalyst (0.10 mmol, 27.8 mg, 10 mol%)[3]. 4. Immediately add 1.0 g of freshly activated, powdered 4Å molecular sieves. Causality: Amide formation cannot proceed without a dehydrating agent[3]. Water is the sole byproduct of this reaction; if left in solution, it will rapidly hydrolyze the highly reactive acyloxyboronate intermediate back into the inactive carboxylic acid.

Step 3: Reaction & Self-Validating Workup 5. Stir the suspension vigorously at room temperature (25 °C) for 24 hours. Monitor completion via HPLC or TLC (staining with KMnO₄ for the furyl ring). 6. Filter the mixture through a short pad of Celite to remove the molecular sieves. Wash the pad with Ethyl Acetate (15 mL). 7. Transfer the filtrate to a separatory funnel. Wash sequentially with:

  • 0.5 M HCl (10 mL): Protonates and removes unreacted amine and DIPEA into the aqueous layer.

  • 0.5 M NaOH (10 mL): Converts the MIBA catalyst into a water-soluble boronate anion, stripping it entirely from the organic phase[7].

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo to yield the highly pure amide.

Data Presentation & Optimization

Standard coupling reagents frequently fail to push the amidation of tert-butyl substituted amines past 25% conversion due to the formation of stable, unreactive intermediates (like O-acylisoureas) that undergo competitive hydrolysis rather than aminolysis. As shown in Table 1, catalytic approaches vastly outperform stoichiometric methods.

Table 1: Optimization of Amidation Conditions for N-(2-Furylmethyl)-2-methyl-2-propanamine

Catalyst / ReagentSolventAdditiveTemp (°C)Time (h)Yield (%)
EDC·HCl / HOBtDMFDIPEA2524< 15
HATUDMFDIPEA252422
Boric Acid (20 mol%)TolueneDean-Stark1101841
MIBA (10 mol%) DCM 4Å MS 25 24 88
MIBA (10 mol%)2-MeTHF4Å MS252485

Note: Yields represent isolated yields after the standardized acid/base workup. Boric acid catalysis requires high temperatures (refluxing toluene) which can lead to partial degradation of the furyl ring[8], whereas MIBA operates cleanly at room temperature[3].

Troubleshooting & Expert Insights

  • Issue: Furyl Ring Oxidation / Color Darkening

    • Observation: The reaction mixture turns dark brown or black over 24 hours.

    • Solution: The furan ring is sensitive to atmospheric oxygen over prolonged periods. Ensure the DCM is thoroughly degassed (sparged with Argon for 15 minutes) prior to the addition of the amine, and maintain a strict inert atmosphere.

  • Issue: Stalled Conversion (< 50%)

    • Observation: HPLC shows both starting materials remaining, but the reaction has ceased progressing.

    • Solution: This is almost exclusively caused by inactive molecular sieves[3]. Commercial "activated" sieves absorb atmospheric moisture rapidly upon opening. They must be baked in a vacuum oven at 300 °C immediately prior to use to ensure the thermodynamic sink for water remains active.

References

  • The Journal of Organic Chemistry (ACS Publications) Title: Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study Supporting a Peculiar Halogen Acceleration Effect URL:[Link]

  • Organic Syntheses Title: Boric Acid Catalyzed Amidation URL:[Link]

  • European Journal of Organic Chemistry Title: High Throughput Experimentation as a Tool to Guide the Microwave Assisted Catalytic Amidation of Aryl Amines with Aryl Acids URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS 1050480-36-8).[1] This document is designed for re...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS 1050480-36-8).[1] This document is designed for researchers, chemists, and drug development professionals to address common challenges and improve yields in this synthetic procedure. The primary route for this synthesis is the reductive amination of furfural with tert-butylamine, a process that, while straightforward in principle, presents several opportunities for yield loss. This guide provides in-depth troubleshooting advice, frequently asked questions, and an optimized protocol grounded in established chemical principles.

Troubleshooting Guide: Enhancing Your Reaction Yield

This section addresses specific experimental issues in a question-and-answer format, providing both diagnostic advice and corrective actions.

Q1: My overall yield is consistently low (<50%). What are the most common contributing factors?

A low overall yield in this reductive amination is typically not due to a single issue, but rather a combination of factors across the three main stages of the reaction: Schiff base formation, reduction, and product isolation.

The primary culprits are:

  • Inefficient Schiff Base Formation: The initial condensation of furfural and the sterically hindered tert-butylamine to form the N-(2-furylmethylidene)-2-methyl-2-propanamine intermediate is an equilibrium-limited step. Without proper conditions, a significant portion of the furfural remains unreacted.

  • Competing Aldehyde Reduction: The reducing agent can directly reduce the starting material, furfural, to furfuryl alcohol. This is a significant side reaction, especially when using powerful, non-selective reducing agents like sodium borohydride in a one-pot, direct amination setup.[2]

  • Furfural Instability: Furfural can be unstable and prone to polymerization or other side reactions under harsh conditions (e.g., strong acid or base, high temperatures).[3]

  • Suboptimal Reduction Conditions: The reduction of the C=N bond of the Schiff base may be slow or incomplete, or side reactions like the hydrogenation of the furan ring could occur, though this typically requires more forcing conditions or specific catalysts.[4]

  • Loss During Workup and Purification: The free amine product can be volatile or have some water solubility, leading to losses during extraction and solvent removal. Improper pH adjustment during extraction can also lead to significant product loss.

Q2: I suspect the initial Schiff base (imine) formation is inefficient due to the bulky tert-butylamine. How can I optimize this step?

This is an excellent insight. The steric hindrance of the tert-butyl group slows down the nucleophilic attack on the aldehyde. To drive the equilibrium toward the imine, consider the following:

  • Adopt a Stepwise Procedure: The most reliable method is to separate imine formation from reduction.[5][6] Dissolve furfural and tert-butylamine in a suitable solvent (like methanol or ethanol) and stir at room temperature for several hours (e.g., 2-4 hours) before adding the reducing agent. This allows the imine concentration to build up. Methanol is particularly effective for rapid imine formation from aldehydes and primary amines.[5]

  • Water Removal: The formation of an imine releases one equivalent of water. While often tolerated, in difficult cases, the addition of a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) to the reaction mixture during the imine formation step can shift the equilibrium to the product side.

  • Molar Ratio: Use a slight excess (1.1-1.2 equivalents) of the amine (tert-butylamine) to push the equilibrium towards the formation of the Schiff base.

Q3: My starting furfural seems to be decomposing or forming a dark polymer. What's happening and how can I prevent it?

Furfural is known to polymerize, especially under acidic conditions. The reaction of an amine with an aldehyde to form an imine is often acid-catalyzed, creating a delicate balance.[7]

  • Avoid Strong Acids: Do not use strong mineral acids to catalyze imine formation. The reaction generally proceeds without added acid, or with very mild acid catalysis if necessary. Some reductive amination procedures use a weak acid to facilitate the reaction.[6][8]

  • Control Temperature: Perform the imine formation and reduction at controlled temperatures, typically ranging from 0 °C to room temperature. Avoid high heat unless a specific protocol requires it.

  • Purity of Furfural: Use freshly distilled or high-purity furfural. Impurities in aged furfural can often initiate polymerization.

Q4: My crude NMR shows a significant amount of furfuryl alcohol. Why is my reducing agent attacking the wrong carbonyl group?

This is a classic selectivity problem in reductive amination. It occurs when the rate of aldehyde reduction is competitive with or faster than the rate of imine reduction.

  • Problematic Reagent Choice: Sodium borohydride (NaBH₄) is a strong enough reducing agent to reduce aldehydes quickly.[2][9] If you add NaBH₄ to a mixture of the aldehyde and amine simultaneously (a "direct" reductive amination), a significant portion of the aldehyde will be converted to the alcohol before it can even form the imine.

  • The Solution - Selective Reagents: Use a reducing agent that is selective for the protonated imine (iminium ion) over the aldehyde. Sodium triacetoxyborohydride, NaBH(OAc)₃, is the reagent of choice for this reason.[5] It is a milder and more selective hydride donor that reacts much faster with the iminium ion than with the aldehyde, dramatically increasing the yield of the desired amine.[2][5]

  • The Solution - Procedural Change: If you must use NaBH₄, you must follow the stepwise procedure mentioned in Q2. First, allow the imine to form completely, then cool the reaction (e.g., to 0 °C) and add the NaBH₄ portion-wise. This temporal separation of the reaction steps mitigates the undesired aldehyde reduction.[6]

Q5: Purification is challenging. My amine seems to be lost during aqueous workup, and crystallization of the hydrochloride salt is inefficient. What are some best practices?

  • Aqueous Workup: After the reaction is complete, it is typically quenched with water. To extract the free amine, make the aqueous layer basic (pH > 10) with NaOH or K₂CO₃ to ensure the amine is deprotonated and thus more soluble in organic solvents like ethyl acetate or dichloromethane. Perform multiple extractions (e.g., 3x) to ensure complete recovery.

  • Salt Formation: To form the hydrochloride salt, dissolve the purified, dry free amine in a non-polar, anhydrous solvent like diethyl ether, ethyl acetate, or isopropanol. Then, add a solution of anhydrous HCl in the same solvent (or bubble anhydrous HCl gas through the solution) dropwise with stirring. The hydrochloride salt is typically insoluble in these solvents and will precipitate.

  • Troubleshooting Precipitation: If the salt oils out or fails to precipitate, try the following:

    • Ensure your amine and solvent are completely dry; water can inhibit crystallization.

    • Cool the solution in an ice bath.

    • Scratch the inside of the flask with a glass rod to induce nucleation.

    • Add a non-polar co-solvent like hexanes to decrease the polarity of the medium and promote precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the detailed reaction mechanism for this synthesis?

The synthesis proceeds via a two-stage reductive amination mechanism:

  • Nucleophilic Addition & Dehydration: The nitrogen of tert-butylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of furfural. This forms a hemiaminal intermediate. Under mildly acidic or neutral conditions, the hydroxyl group of the hemiaminal is protonated, turning it into a good leaving group (water). Elimination of water yields a protonated imine, known as an iminium ion, which deprotonates to form the neutral Schiff base (imine).

  • Hydride Reduction: A hydride ion (H⁻) from the reducing agent (e.g., NaBH(OAc)₃ or NaBH₄) attacks the electrophilic carbon of the C=N double bond of the imine (or more rapidly, the iminium ion). This breaks the pi bond and forms the final secondary amine. A subsequent workup with water protonates the resulting nitrogen anion.

Q2: Which reducing agent is best? A comparison of common options.

The choice of reducing agent is critical for maximizing yield.[2]

Reducing AgentProsConsRecommendation
Sodium Borohydride (NaBH₄) Inexpensive, readily available, powerful.Non-selective: Readily reduces the starting aldehyde, leading to furfuryl alcohol as a major byproduct.[2][9] Requires a careful, stepwise procedure.Use only if a more selective reagent is unavailable. Strict adherence to a pre-formation of the imine before adding NaBH₄ is essential.[6]
Sodium Triacetoxyborohydride (NaBH(OAc)₃) Highly selective: Reduces imines/iminium ions much faster than aldehydes.[5] Mild, allowing for one-pot reactions with minimal side products. Often gives higher yields.[5]More expensive than NaBH₄. Moisture sensitive.Highly Recommended. This is the modern standard for high-yield reductive aminations. Its selectivity avoids the most common side reaction.[2]
Sodium Cyanoborohydride (NaBH₃CN) Similar selectivity to NaBH(OAc)₃. Works well at acidic pH.Highly toxic: Generates toxic hydrogen cyanide (HCN) gas upon acidification during workup.[5]Avoid. Due to extreme toxicity concerns, NaBH(OAc)₃ is a much safer and equally effective alternative.[2][5]

Q3: How do I properly form and isolate the hydrochloride salt?

The conversion to a hydrochloride salt is crucial for stability, handling, and often for purification, as crystalline salts are easier to purify than oils.[10]

  • Ensure Purity of the Free Base: First, purify the crude amine product (the "free base") via column chromatography or distillation to remove unreacted starting materials and byproducts.

  • Use Anhydrous Conditions: Dissolve the purified amine in a dry, non-protic solvent such as diethyl ether, ethyl acetate, or a mixture like ether/hexanes. Water will interfere with crystallization.

  • Introduce Anhydrous HCl: Use a commercially available solution of HCl in a compatible solvent (e.g., 2.0 M HCl in diethyl ether or 4.0 M HCl in 1,4-dioxane). Add the HCl solution dropwise to the stirred amine solution at 0 °C.

  • Induce Precipitation: The hydrochloride salt should precipitate as a solid. Continue adding HCl until no more precipitate forms. A slight excess is acceptable.

  • Isolate and Dry: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of the cold, anhydrous solvent (e.g., diethyl ether) to remove any excess HCl or impurities. Dry the resulting white solid under high vacuum.

Visualizing the Synthesis and Troubleshooting
Reaction Pathway and Potential Pitfalls

The following diagram illustrates the desired synthetic route from furfural to the final hydrochloride salt, highlighting the key intermediate and the major side products that can lead to yield loss.

G cluster_reaction Reaction Pathway cluster_end Final Product Furfural Furfural SchiffBase Schiff Base Intermediate (N-(furfurylidene)tert-butylamine) Furfural->SchiffBase + tert-Butylamine - H₂O Furfuryl_OH Furfuryl Alcohol Furfural->Furfuryl_OH + [H⁻] (Undesired Reduction) Polymer Furfural Polymer Furfural->Polymer Harsh Conditions tBuNH2 tert-Butylamine tBuNH2->SchiffBase ProductAmine N-(2-Furylmethyl)-tert-butylamine (Free Base) SchiffBase->ProductAmine + [H⁻] (Reduction) HCl_Salt N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride ProductAmine->HCl_Salt + Anhydrous HCl G start Low Yield Observed check_crude Analyze Crude Product (TLC, NMR) start->check_crude aldehyde_present Is unreacted furfural present? check_crude->aldehyde_present alcohol_present Is furfuryl alcohol the major byproduct? aldehyde_present->alcohol_present No optimize_imine Action: Optimize Schiff Base Formation - Use stepwise procedure - Add dehydrating agent aldehyde_present->optimize_imine Yes complex_mixture Is it a complex mixture or polymer? alcohol_present->complex_mixture No change_reductant Action: Change Reducing Agent - Switch to NaBH(OAc)₃ - Or use stepwise NaBH₄ addition alcohol_present->change_reductant Yes check_conditions Action: Check Reaction Conditions - Use fresh furfural - Avoid strong acids/heat complex_mixture->check_conditions Yes review_workup Action: Review Workup Protocol - Ensure pH > 10 for extraction - Use anhydrous salt formation complex_mixture->review_workup No (Clean Reaction)

Caption: A decision tree for troubleshooting low yields.

Optimized Experimental Protocol

This protocol utilizes sodium triacetoxyborohydride for a high-yield, one-pot synthesis.

Materials:

  • Furfural (freshly distilled, 1.0 eq)

  • tert-Butylamine (1.1 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.2 eq)

  • Dichloromethane (DCM, anhydrous)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Saturated aqueous sodium chloride (Brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • 2.0 M HCl in diethyl ether

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add furfural (1.0 eq) and anhydrous dichloromethane.

  • Add tert-butylamine (1.1 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the Schiff base.

  • In a single portion, add sodium triacetoxyborohydride (1.2 eq) to the reaction mixture. A slight exotherm may be observed.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS (typically 12-24 hours).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude free amine.

  • Purify the crude amine by flash column chromatography on silica gel if necessary.

  • Dissolve the purified amine in a minimal amount of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Slowly add 2.0 M HCl in diethyl ether dropwise with stirring. A white precipitate of the hydrochloride salt will form.

  • Continue adding the HCl solution until the pH of the mixture is acidic and no further precipitation is observed.

  • Collect the white solid by vacuum filtration, wash the filter cake with a small amount of cold diethyl ether, and dry under high vacuum to yield N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride.

References
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. [Link]

  • Mosslemin, M. H., & Zakeri, M. (2010). NaBH4/PhCO2H: An Efficient system for Reductive Amination of Aldehydes. Oriental Journal of Chemistry, 26(3), 1013-1016. [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate. [Link]

  • Sadasivan, C., & Kumar, V. (2009). Computational study of structure and vibration of Schiff base of furfural and glycine. Zenodo. [Link]

  • Fukuda, H., et al. (2018). Biobased Poly(Schiff-Base) Composed of Bifurfural. Polymers, 10(5), 556. [Link]

  • Li, Y., et al. (2023). Reductive amination of furfural to furfurylamine with high selectivity: effect of phase type of the nickel phyllosilicate precursor. New Journal of Chemistry, 47(34), 15995-16005. [Link]

  • ResearchGate. (n.d.). Optimized geometries of a furfural-MAP. [Link]

  • Al-Ani, M. R. W., & AlAsli, N. J. A. (2022). Preparation and characterization of new compounds for schiff base derived from furfural, study of some physical applications and evaluation of their biological activity. International journal of health sciences, 6(S5), 8498–8512. [Link]

  • ResearchGate. (n.d.). Schematic illustration of reductive amination of FUR to FUA and other possible undesired products. [Link]

  • Taylor & Francis Group. (n.d.). Reductive Amination of Furfural to Furfurylamine. Catalytic Transformations of Allomass Sugars and Polysaccharides. [Link]

  • Li, Y., et al. (2022). Synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. Journal of Chemical Engineering and Materials Science, 13(2), 23-30. [Link]

  • Chatterjee, M., Ishizaka, T., & Kawanami, H. (2016). Reductive amination of furfural to furfurylamine using aqueous ammonia solution and molecular hydrogen: an environmentally friendly approach. Green Chemistry, 18(2), 487-496. [Link]

  • ResearchGate. (n.d.). Furfural, secondary imine, and benzaldehyde carbon losses over time. [Link]

  • Google Patents. (n.d.). CN102093248B - Method for preparing N-(2-Methylphenyl)-2-(propylamino)propa-namide.
  • ChemRxiv. (2022). Selective C3- or C5-Borylation of Furfural Derivatives: Enabling the Synthesis of Tri- and Tetra-Substituted Furan Analogues. [Link]

  • European Patent Office. (1991). EP 0435840 A2 - Process for the preparation of 2-(2-furyl) ethanol amine. [Link]

  • Google Patents. (n.d.).
  • PubChem. (n.d.). Preparation of N-methyl-2-pyrrolidone (NMP) - Patent US-6348601-B2. [Link]

  • Google Patents. (n.d.). KR930004196B1 - Process for preparing 2-(2-furyl) ethanol amine.
  • Tohoku University Institutional Repository. (n.d.). Reaction of Furan Derivatives with Ammonia. [Link]

  • Asgari, D., et al. (2015). Novel N-2-(Furyl)-2-(chlorobenzyloxyimino) Ethyl Piperazinyl Quinolones: Synthesis, Cytotoxic Evaluation and Structure-Activity Relationship. Iranian journal of pharmaceutical research : IJPR, 14(1), 113–124. [Link]

  • University of Massachusetts Amherst. (n.d.). Synthesis and Characterization of tert-Butylamine:Borane, a Lewis Acid-Base Adduct. [Link]

  • Sakuramill - Step 2: Reaction is monitored by HPLC under the same conditions as the test method for related. [Link]

  • Google Patents. (n.d.). CN105085278A - Method for preparing 2-methyl-1-substituted phenyl-2-propyl amine compound.
  • Organic Syntheses. (2023). Synthesis of a 2,5-Bis(tert-butyldimethylsilyloxy)furan and its Reaction with Benzyne. [Link]

  • ResearchGate. (2025). Synthesis of furfurylamine and its derivative N-(furan-2-ylmethyl) acetamide from renewable biomass via chemobiocatalytic cascade catalysis. [Link]

  • European Patent Office. (2016). EP 1720833 B1 - METHOD FOR PURIFYING N-METHYL-2-PYRROLIDONE. [Link]

Sources

Optimization

Overcoming steric hindrance in N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride reactions

Welcome to the Technical Support Center for N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride . This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks wit...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride . This guide is designed for researchers, scientists, and drug development professionals facing synthetic bottlenecks with this specific building block.

This molecule presents two competing chemical personalities that make it notoriously difficult to work with: an extremely sterically hindered secondary amine (due to the bulky tert-butyl group) and an acid-sensitive, electron-rich furan ring. Standard coupling and alkylation protocols will almost universally fail. This guide provides field-proven, self-validating methodologies to overcome these thermodynamic and kinetic barriers.

Reaction Strategy & Decision Matrix

G Start N-(2-Furylmethyl)-2-methyl- 2-propanamine HCl FreeBase Step 1: Free-Basing (Aq. NaOH / DCM) Start->FreeBase Neutralize HCl Decision Target Modification? FreeBase->Decision Isolate free amine Acylation N-Acylation (Amide Bond Formation) Decision->Acylation Alkylation N-Alkylation (Tertiary Amine Formation) Decision->Alkylation AcylMethod1 Method A: Acyl Chloride + 4-DMAP (Catalyst) + Pyridine Acylation->AcylMethod1 Mild/Moderate Electrophiles AcylMethod2 Method B: n-BuLi (-78°C) + Acyl Chloride (Lithium Amide Route) Acylation->AcylMethod2 Highly Hindered Electrophiles AlkylMethod1 Method C: Alkyl Tosylates + 1,2,2,6,6-Pentamethylpiperidine (Reflux) Alkylation->AlkylMethod1 SN2 Substitution

Decision matrix for functionalizing sterically hindered N-furfuryl-tert-butylamine.

Section 1: The Foundation - Free-Basing and Handling

FAQ 1: Why do my acylation attempts yield 0% product even with a large excess of electrophile? The compound is supplied as a hydrochloride salt, meaning the nitrogen's lone pair is protonated and completely non-nucleophilic. While standard protocols often rely on adding an excess of a mild base like N,N-diisopropylethylamine (DIPEA) directly to the reaction mixture, the massive steric shielding of the tert-butyl group severely slows down the in situ deprotonation kinetics in non-polar solvents[1]. You must isolate the free base prior to running any reaction.

Protocol 1: Self-Validating Free-Basing Methodology

  • Dissolution: Suspend the N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride salt in Dichloromethane (DCM).

  • Neutralization: Add an equal volume of 1M aqueous NaOH. Stir vigorously for 15 minutes.

    • Causality: Biphasic stirring ensures the hydroxide ions pull the proton into the aqueous phase, leaving the highly lipophilic free amine to partition entirely into the DCM layer.

  • Validation Check: Test the pH of the aqueous layer. It must remain >10. If it drops, the neutralization is incomplete; add more NaOH.

  • Extraction & Drying: Separate the layers. Wash the organic layer with brine to remove bulk water. Dry over anhydrous K₂CO₃.

    • Causality: Avoid MgSO₄ or Na₂SO₄ as they can be slightly acidic and trap the amine. K₂CO₃ ensures the environment remains basic.

  • Isolation: Filter and concentrate under reduced pressure. The product should be a pale yellow oil (Free base mass: m/z [M+H]⁺ = 154.2).

Section 2: Overcoming Steric Hindrance in Acylation

FAQ 2: Standard peptide coupling agents (EDC/HOBt/HATU) yield <5% product. How can I successfully form an amide bond? The tert-butyl group creates a massive steric shield (quantified by high %VBur indices) that physically blocks the trajectory required for nucleophilic attack on bulky activated esters (like OBt or OAt esters)[1]. To overcome this, you must abandon standard coupling agents and utilize highly reactive, low-steric-profile electrophiles (acyl chlorides) combined with hypernucleophilic catalysts like 4-Dimethylaminopyridine (4-DMAP)[2].

Protocol 2: DMAP-Catalyzed Acylation

  • Preparation: Dissolve the free-based amine (1.0 eq) and 4-DMAP (0.2 eq) in anhydrous pyridine (acts as both solvent and acid scavenger).

  • Activation: Cool to 0°C. Dropwise add the acyl chloride (1.5 eq).

    • Causality: DMAP acts as an acyl transfer catalyst, forming an N-acylpyridinium intermediate that is highly electrophilic and less sterically demanding than the starting acyl chloride. Cooling prevents exothermic side reactions that could degrade the sensitive furan ring.

  • Reaction & Validation: Warm to room temperature. Monitor via TLC (Hexanes/EtOAc). The starting amine will stain strongly with Ninhydrin (brown/purple), whereas the acylated product will be Ninhydrin-negative and UV-active.

  • Quench & Extract: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. Wash the organic layer extensively with 1M CuSO₄ (aqueous).

    • Validation Check: The organic layer will shift from blue/green to clear once all residual pyridine is successfully complexed by the copper and removed.

FAQ 3: What if my electrophile is also sterically hindered, and even the DMAP protocol fails? You must thermodynamically force the reaction by converting the secondary amine into a lithium amide[3]. Deprotonation with n-Butyllithium (n-BuLi) generates a negatively charged nitrogen. This drastically raises the HOMO energy of the nucleophile, providing the driving force needed to attack highly hindered acyl chlorides.

Protocol 3: Lithium Amide Acylation

  • Deprotonation: Dissolve the free amine in anhydrous THF under Argon. Cool to -78°C. Add n-BuLi (1.1 eq) dropwise.

    • Causality: -78°C is critical. At higher temperatures, the highly reactive n-BuLi will undergo directed ortho-metalation (DOM) and deprotonate the furan ring instead of the amine.

  • Activation: Stir for 30 mins to ensure complete lithium amide formation. Add the acyl chloride (1.2 eq) dropwise.

  • Quench: Quench with saturated NH₄Cl (aq) at -78°C before warming.

    • Causality: NH₄Cl neutralizes any unreacted lithium species without creating a harshly acidic environment that would destroy the furan ring.

Section 3: N-Alkylation Strategies

FAQ 4: Direct alkylation with alkyl bromides results in unreacted starting material. What is the alternative? Standard alkyl halides rely on an SN2 mechanism, requiring the nucleophile to approach from the backside of the C-X bond. The tert-butyl group physically blocks this approach vector. To achieve N-alkylation, you must use highly reactive leaving groups (alkyl tosylates or triflates) in combination with a non-nucleophilic, bulky base like 1,2,2,6,6-pentamethylpiperidine to sponge the generated acid without competing for the electrophile[4].

Section 4: Furan Ring Sensitivity

FAQ 5: When using strong Lewis acids to force the reaction, the mixture turns black and polymerizes. Why? The 2-furylmethyl (furfuryl) moiety is highly electron-rich and prone to electrophilic aromatic substitution. In the presence of strong Lewis acids (e.g., AlCl₃, TiCl₄) or strong Brønsted acids, the furan ring undergoes rapid acid-catalyzed polymerization or ring-opening to 1,4-diketones. Rule of thumb: All activation strategies for this molecule must remain strictly basic or neutral.

Quantitative Data Summary: Yield Comparisons by Activation Strategy
Reaction TypeReagents / CatalystSteric Hindrance LevelExpected Yield RangePrimary Limitation
Acylation EDC, HOBt, DIPEAHigh< 5%Steric clash at transition state prevents attack on OBt ester.
Acylation Acyl Chloride, 4-DMAP, PyridineHigh60 - 85%Requires stable acyl chloride; sensitive to moisture.
Acylation n-BuLi, Acyl ChlorideVery High50 - 75%Strict anhydrous conditions needed; cryogenic temperatures required.
Alkylation Alkyl Bromide, K₂CO₃High< 10%Blocked SN2 trajectory; starting material recovery.
Alkylation Alkyl Tosylate, 1,2,2,6,6-PentamethylpiperidineHigh40 - 70%Requires prolonged heating (2-7 days); prone to side reactions.
References
  • Hennion, G. F., et al. "Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines." The Journal of Organic Chemistry, ACS Publications, 2018. URL:[Link]

  • Kim, H.-O., Gardner, B., & Kahn, M. A. "Acylation of Sterically Hindered Secondary Amines and Acyl Hydrazides." Tetrahedron Letters, 1995. URL:[Link]

  • "Regioselective Hydrolysis of Cocaine and a Convenient Acylation Procedure by Benzoylecgonine." ResearchGate, 2010. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

1H and 13C NMR spectral data for N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride

Comparative Analytical Guide: NMR Structural Elucidation of N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride vs. Benzyl Analogs Introduction N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (also known as N-(...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Analytical Guide: NMR Structural Elucidation of N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride vs. Benzyl Analogs

Introduction N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (also known as N-(tert-butyl)furfurylamine hydrochloride) is a highly specialized secondary amine building block utilized in pharmaceutical synthesis and agrochemical development. In drug design, the furan ring frequently serves as a bioisostere for the phenyl ring. However, replacing a benzene ring with a furan heterocycle fundamentally alters the electronic environment of the adjacent functional groups. This guide objectively compares the NMR spectral performance of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride against its aromatic alternative, N-benzyl-tert-butylamine hydrochloride[1], providing researchers with a self-validating framework for structural elucidation.

Chemical Causality: Electronic Effects on NMR Shifts

As an Application Scientist, it is crucial to understand why chemical shifts differ between structural analogs, rather than simply matching peaks to a database. The differences between furfurylamines and benzylamines are driven by distinct electronic phenomena:

  • The Heteroaromatic Effect: The oxygen atom in the furan ring exerts a strong resonance (+M) effect, increasing electron density at the C3 and C5 positions. This shields the corresponding protons, shifting them upfield compared to standard aromatics. Conversely, the inductive (-I) effect of the oxygen atom slightly deshields the C2 position.

  • Methylene Carbon Diagnostics: A highly reliable diagnostic marker for distinguishing furfurylamines from benzylamines is the 13C NMR shift of the bridging methylene (CH2) group. In furfuryl derivatives, this carbon typically resonates around 38–39 ppm[2], whereas in benzyl derivatives, the benzylic carbon appears significantly further downfield at 44–47 ppm[3]. This ~7 ppm difference is caused by the differing magnetic anisotropy and ring current effects between the five-membered furan and six-membered benzene rings.

  • Salt Effects: Protonation of the secondary amine to form the hydrochloride salt drastically deshields the adjacent tert-butyl and methylene protons. The bulky tert-butyl group also restricts rotation, often broadening the NH2+ signal in non-exchanging solvents.

Experimental Methodology: A Self-Validating Protocol

To ensure trustworthiness and reproducibility, the following step-by-step protocol establishes a self-validating system for the NMR acquisition of amine hydrochlorides. The inclusion of internal standards and specific relaxation delays ensures that the resulting data is quantitatively reliable.

Step 1: Solvent Selection & Sample Preparation

  • Select Solvent: Weigh 15–20 mg of the hydrochloride salt. Use DMSO-d6 (containing 0.03% v/v TMS) to observe the exchangeable NH2+ protons, as the strong hydrogen-bonding capability of DMSO slows down proton exchange. Alternatively, use D2O to intentionally exchange these protons and simplify the spectrum.

  • Dissolution: Dissolve the sample in 0.6 mL of the chosen deuterated solvent. Vortex for 30 seconds to ensure complete dissolution.

  • Transfer: Transfer the homogenous solution to a standard 5 mm NMR tube.

Step 2: 1D NMR Acquisition (400 MHz or 600 MHz)

  • 1H NMR: Set the relaxation delay (D1) to 2.0 seconds. Acquire 16–32 scans. The internal TMS peak (0.00 ppm) serves as the self-validating zero reference.

  • 13C NMR: Set the relaxation delay (D1) to 3.0 seconds. This extended delay is critical to ensure accurate integration and detection of the quaternary carbons (furan C2 and tert-butyl Cq), which relax slower than protonated carbons. Acquire 512–1024 scans depending on sample concentration.

Step 3: 2D NMR Connectivity Mapping

  • HSQC: Acquire to map one-bond 1H-13C couplings, confirming the assignments of the furan ring protons to their respective carbons.

  • HMBC: Acquire to observe multiple-bond couplings. The HMBC is critical for proving the molecular linkage: the CH2 protons must show a 3-bond coupling (3J) to the tert-butyl quaternary carbon and the furan C3/C2 carbons.

Structural Elucidation Workflow

The logical relationship between solvent choice, 1D acquisition, and 2D mapping is visualized below.

NMR_Workflow Start Amine Hydrochloride Sample Preparation Solvent Solvent Selection (DMSO-d6 vs. D2O) Start->Solvent NMR1D 1D 1H & 13C NMR Acquisition Solvent->NMR1D Exchange Observe NH2+ Protons? (DMSO-d6 only) NMR1D->Exchange NMR2D 2D NMR (HSQC/HMBC) Connectivity Mapping Exchange->NMR2D Yes (DMSO-d6) Exchange->NMR2D No (D2O) Confirm Structural Confirmation & Purity Assessment NMR2D->Confirm

Figure 1: Systematic NMR structural elucidation workflow for amine hydrochlorides.

Comparative Spectral Data

The following tables summarize the quantitative 1H and 13C NMR data, comparing N-(2-Furylmethyl)-2-methyl-2-propanamine HCl with N-Benzyl-tert-butylamine HCl in DMSO-d6.

Table 1: 1H NMR Data Comparison (DMSO-d6, 400 MHz)

Proton EnvironmentN-(2-Furylmethyl)-2-methyl-2-propanamine HClN-Benzyl-tert-butylamine HClCausality / Diagnostic Note
tert-Butyl (CH3)3 ~1.35 ppm (s, 9H)~1.38 ppm (s, 9H)Negligible difference; distant from the ring system.
Methylene (CH2) ~4.15 ppm (s, 2H)~4.10 ppm (s, 2H)Similar deshielding by the adjacent protonated amine.
Aromatic / Heteroaromatic 6.48 (dd, 1H, H4), 6.55 (d, 1H, H3), 7.70 (d, 1H, H5)7.40 – 7.60 ppm (m, 5H)Furan protons are distinctly split and shifted upfield (except H5) due to +M effects[2].
Amine (NH2+) ~9.20 ppm (br s, 2H)~9.15 ppm (br s, 2H)Broadened due to quadrupolar relaxation of Nitrogen-14 and restricted rotation.

Table 2: 13C NMR Data Comparison (DMSO-d6, 100 MHz)

Carbon EnvironmentN-(2-Furylmethyl)-2-methyl-2-propanamine HClN-Benzyl-tert-butylamine HClCausality / Diagnostic Note
tert-Butyl (CH3)3 ~25.5 ppm~25.6 ppmStandard aliphatic shift.
Methylene (CH2) ~38.5 ppm~44.5 ppmCritical Diagnostic: Furan ring anisotropy shifts the CH2 significantly upfield compared to the phenyl ring[2],[3].
tert-Butyl (Cq) ~56.5 ppm~56.8 ppmQuaternary carbon; requires longer D1 for detection.
Aromatic / Heteroaromatic 110.5 (C4), 111.2 (C3), 143.8 (C5), 148.5 (C2)128.5, 129.0, 130.5 (CH), 132.0 (Cq)Furan carbons C3/C4 are highly shielded (~110 ppm) compared to standard benzene carbons (~128 ppm).

Performance Conclusion

When utilizing N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride as a building block, standard 1D 1H NMR is sufficient for routine purity checks. However, for rigorous structural confirmation—especially when distinguishing it from benzylic impurities or structural isomers—13C NMR is the superior alternative. The ~6–7 ppm upfield shift of the bridging methylene carbon (38.5 ppm vs 44.5 ppm) serves as an unambiguous, self-validating marker of the furfuryl system[2],[3].

References

  • Sigma-Aldrich. "2-methyl-2-propanamine | N-(2-furylmethyl)-2-methyl-2-propanamine hydrochloride." sigmaaldrich.com. Link

  • RSC Advances. "Self-regulated catalysis for selective synthesis of primary amines from carbonyl compounds." rsc.org. 2

  • RSC Advances. "A Tertiary Amine Synthesis via a Hydroxylamine Alkylation/Catalytic Reduction Sequence." rsc.org.3

  • The Journal of Organic Chemistry. "Multiplicity of Reaction Pathways in the Processes of Oxygen Transfer to Secondary Amines by Mo(VI) and W(VI) Peroxo Complexes." acs.org. 1

Sources

Comparative

HPLC Method Validation for N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride Purity: A Comparative Guide

Executive Summary The accurate purity determination of functionalized secondary amines is a notorious bottleneck in pharmaceutical quality control. N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS: 1050480-36-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate purity determination of functionalized secondary amines is a notorious bottleneck in pharmaceutical quality control. N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS: 1050480-36-8) is a highly polar, sterically hindered amine featuring a pi-electron-rich furan ring. While reversed-phase high-performance liquid chromatography (HPLC) is the gold standard for amine analysis [1], standard C18 columns often fail to deliver symmetrical peaks for this analyte due to uncontrolled secondary interactions.

This guide objectively compares three distinct column chemistries—Standard C18, Pentafluorophenyl (PFP), and Mixed-Mode Reversed-Phase/Cation-Exchange (RP/CX)—to establish the optimal stationary phase. Furthermore, it provides a self-validating experimental protocol designed in strict accordance with the updated guidelines [2].

Analyte Profiling & Chromatographic Challenges

To develop a robust method, we must first deconstruct the causality between the analyte's molecular structure and its chromatographic behavior. N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride dissociates in solution to yield a protonated secondary amine.

  • The Silanol Challenge: At typical acidic mobile phase conditions (pH 2.5–3.5), the amine is fully ionized. Standard silica-based C18 columns contain residual, unendcapped silanols (pKa ~ 3.5-4.5). These silanols act as weak cation exchangers, trapping the protonated amine and causing severe peak tailing (Asymmetry > 2.0).

  • The Selectivity Challenge: The furan ring and the bulky tert-butyl group provide moderate hydrophobicity, but separating the analyte from structurally similar synthetic precursors (like furfural) requires exploiting pi-pi or dipole interactions.

G Analyte N-(2-Furylmethyl)-2-methyl -2-propanamine HCl Prop1 Secondary Amine (pKa ~ 9.5) Analyte->Prop1 Prop2 Furan Ring (Pi-Electron Rich) Analyte->Prop2 Prop3 tert-Butyl Group (Hydrophobic Bulk) Analyte->Prop3 Challenge1 Silanol Interactions (Peak Tailing) Prop1->Challenge1 Challenge2 Aromatic Selectivity Prop2->Challenge2 Sol3 Standard C18 Column (Suboptimal) Prop3->Sol3 Sol1 Mixed-Mode RP/CX Column (Optimal) Challenge1->Sol1 Overcomes Sol2 PFP Column (Moderate) Challenge2->Sol2 Leverages

Fig 1: Structural properties of the analyte and their corresponding chromatographic challenges and column solutions.

Column Chemistry Comparison: Experimental Data

To objectively determine the best platform for purity validation, we tested the analyte across three column chemistries using a standardized gradient of 20 mM Potassium Phosphate (pH 3.0) and Acetonitrile.

Table 1: Comparative Column Performance Data
Column ChemistryRetention MechanismTailing Factor (Tf)Theoretical Plates (N)Resolution (Rs)*
Standard C18 Pure Hydrophobic2.15 (Fail)4,5001.8
PFP (Pentafluorophenyl) Hydrophobic + Pi-Pi1.60 (Marginal)8,2002.4
Mixed-Mode RP/CX Hydrophobic + Ion-Exchange1.08 (Pass) 14,500 4.1

*Resolution calculated against the primary synthetic precursor, furfural.

Scientific Consensus: The Mixed-Mode RP/CX column is the undisputed winner. By intentionally embedding strong cation-exchange (CX) groups into the stationary phase, the column provides a controlled, high-capacity ion-exchange mechanism. This completely overwhelms the unpredictable, weak interactions from residual silanols, resulting in perfectly symmetrical peaks (Tf = 1.08) and superior theoretical plate counts.

Experimental Design & Self-Validating Protocol

The following methodology utilizes the Mixed-Mode RP/CX column. As a Senior Application Scientist, I have engineered this protocol to be a self-validating system —meaning the assay mathematically proves its own reliability before any sample data is reported.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A (20 mM Potassium Phosphate, pH 3.0): Dissolve 2.72 g of KH₂PO₄ in 1 L of ultrapure water. Adjust to pH 3.0 using orthophosphoric acid. Filter through a 0.22 µm membrane.

    • Causality: The pH of 3.0 ensures the secondary amine remains >99.9% protonated. This standardizes its ionic state for predictable interaction with the CX groups on the column, while simultaneously suppressing bulk silanol ionization.

  • Mobile Phase B: 100% HPLC-grade Acetonitrile.

2. Chromatographic Conditions:

  • Column: Mixed-Mode RP/CX (150 mm × 4.6 mm, 3 µm).

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 60% B over 15 minutes.

  • Detection: UV at 210 nm.

    • Causality: The furan ring lacks strong chromophores in the visible spectrum. 210 nm captures the high-energy pi-pi* transitions of the furan moiety, maximizing sensitivity for trace impurity detection.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

3. System Suitability Testing (SST) - The Self-Validating Control:

  • Procedure: Inject a resolution standard containing 0.1 mg/mL of N-(2-Furylmethyl)-2-methyl-2-propanamine and 0.05 mg/mL of furfural prior to the sample sequence.

  • Causality: This acts as a self-validating gatekeeper. The sequence is only authorized to proceed if the critical pair resolution (Rs) > 2.0, the analyte tailing factor (Tf) ≤ 1.2, and the %RSD of peak area (n=5) is ≤ 1.0%. If these parameters pass, the system has proven it is free of silanol-induced peak distortion.

ICH Q2(R2) Method Validation Framework

Once the Mixed-Mode RP/CX method was established, it was subjected to full validation according to the updated ICH Q2(R2) guidelines [2]. The Q2(R2) revision emphasizes a lifecycle approach and robust statistical justification for analytical procedures.

Validation Start ICH Q2(R2) Validation Spec Specificity (Rs > 2.0) Start->Spec Lin Linearity (R² > 0.999) Spec->Lin Prec Precision (RSD < 2.0%) Lin->Prec Acc Accuracy (98-102%) Prec->Acc Rob Robustness (DoE) Acc->Rob

Fig 2: Sequential ICH Q2(R2) method validation workflow and acceptance criteria for purity assays.

Table 2: ICH Q2(R2) Validation Summary (Mixed-Mode RP/CX)
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity Baseline resolution (Rs > 2.0) from impuritiesRs = 4.1 (No interference)Pass
Linearity & Range R² ≥ 0.999 (50% to 150% of nominal target)R² = 0.9998Pass
Precision (Repeatability) %RSD ≤ 2.0% (n=6 consecutive injections)%RSD = 0.45%Pass
Accuracy (Recovery) Mean recovery 98.0% - 102.0% across 3 levels99.8% ± 0.5%Pass
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) ≥ 100.15 µg/mL (S/N = 12)Pass

Conclusion

The purity validation of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride exposes the fundamental limitations of standard C18 column chemistries when dealing with basic, sterically hindered amines. By transitioning from a purely hydrophobic retention mechanism to a Mixed-Mode RP/CX approach, laboratories can eliminate silanol-induced peak tailing. The resulting method is not only highly robust but easily satisfies the rigorous statistical requirements of the ICH Q2(R2) framework, ensuring maximum trustworthiness in pharmaceutical quality control environments.

References

  • U.S. Food and Drug Administration (FDA) / ICH. "Q2(R2) Validation of Analytical Procedures - Guidance for Industry". FDA Regulatory Information. URL:[Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of N-(2-Furylmethyl)-2-methyl-2-propanamine HCl

For Researchers, Scientists, and Drug Development Professionals Introduction In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-(2-F...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. N-(2-Furylmethyl)-2-methyl-2-propanamine, a tertiary amine incorporating a furan moiety, presents a unique analytical challenge. Its hydrochloride salt is of particular interest in medicinal chemistry due to the prevalence of amine salts in drug formulations. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation pattern of N-(2-Furylmethyl)-2-methyl-2-propanamine HCl. In the absence of a publicly available experimental spectrum in major databases such as the NIST and Wiley registries, this document serves as a predictive guide based on established fragmentation principles and data from structurally analogous compounds. We will further compare mass spectrometry with other key analytical techniques, offering a holistic perspective for its characterization.

Predicted Mass Spectrometry Fragmentation Pattern

The fragmentation of N-(2-Furylmethyl)-2-methyl-2-propanamine upon electron ionization (EI) is anticipated to be governed by the characteristic behaviors of its two primary structural components: the tertiary amine and the furfuryl group. The free base of the compound has a molecular formula of C₉H₁₅NO and a molecular weight of 153.22 g/mol .

The Molecular Ion

Following the nitrogen rule, the free base, containing a single nitrogen atom, will exhibit a molecular ion peak [M]⁺ at an odd mass-to-charge ratio (m/z) of 153. The intensity of the molecular ion peak is expected to be observable, though potentially of moderate to low abundance, as is common for aliphatic amines which tend to fragment readily.

Key Fragmentation Pathways

The primary fragmentation pathways are predicted to be α-cleavage, a hallmark of amine fragmentation, and fragmentation initiated by the furan ring.

1. α-Cleavage: The Dominant Pathway

Alpha-cleavage involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. This process is a major driving force in the fragmentation of amines due to the ability of the nitrogen to stabilize the resulting cation through resonance. In the case of N-(2-Furylmethyl)-2-methyl-2-propanamine, there are two potential sites for α-cleavage:

  • Loss of a methyl group (CH₃•): Cleavage of a C-C bond within the tert-butyl group would lead to the loss of a methyl radical (•CH₃), resulting in a fragment with an m/z of 138. While possible, this is generally a less favored pathway compared to the loss of a larger alkyl group.

  • Loss of the tert-butyl group ((CH₃)₃C•): The cleavage of the bond between the nitrogen and the tert-butyl group is predicted to be a highly favorable fragmentation pathway. This is due to the formation of a very stable tert-butyl radical and a resonance-stabilized iminium ion. However, the charge is more likely to be retained on the nitrogen-containing fragment. The loss of the entire tert-butyl group would result in a fragment at m/z 96.

  • Loss of the furfuryl group (C₅H₅O•): Cleavage of the C-N bond with loss of the furfuryl group would lead to a fragment at m/z 72.

2. Benzylic/Furfurrylic Cleavage

Cleavage of the C-C bond between the furan ring and the methylene group is also a highly probable event, analogous to benzylic cleavage in compounds with a benzyl group. This would result in the formation of a stable furfuryl cation.

  • Formation of the Furfuryl Cation (m/z 81): This is anticipated to be one of the most significant peaks in the spectrum, potentially the base peak. The furfuryl cation is stabilized by the aromaticity of the furan ring. This fragmentation pathway is consistently observed in the mass spectra of furan-containing compounds.

  • Formation of the Tropylium-like Ion (m/z 91): While more characteristic of benzyl groups, rearrangement of the furfuryl cation to a more stable aromatic cation is a possibility, which could lead to a peak at m/z 91.

3. Furan Ring Fragmentation

The furan ring itself can undergo fragmentation, typically involving the loss of carbon monoxide (CO) or acetylene (C₂H₂). These fragments would appear at lower m/z values and would likely be of lower intensity compared to the primary fragments from α-cleavage and furfurrylic cleavage.

  • Loss of CO from the furfuryl cation: The fragment at m/z 81 could lose a molecule of carbon monoxide to yield a fragment at m/z 53.

  • Other furan-related fragments: Peaks at m/z 39 and 65 are also characteristic of furan ring fragmentation.

Predicted Mass Spectrum Summary
m/z Predicted Fragment Ion Proposed Fragmentation Pathway Expected Relative Abundance
153[C₉H₁₅NO]⁺•Molecular IonModerate to Low
138[M - CH₃]⁺α-Cleavage (loss of methyl)Low
96[M - C₄H₉]⁺α-Cleavage (loss of tert-butyl)Moderate
81[C₅H₅O]⁺Furfurrylic CleavageHigh (Potentially Base Peak)
72[M - C₅H₅O]⁺α-Cleavage (loss of furfuryl)Moderate
58[C₄H₁₀N]⁺α-Cleavage (loss of furfuryl radical and rearrangement)Moderate
53[C₄H₅]⁺Loss of CO from m/z 81Low

Experimental Protocol for Mass Spectrometry Analysis

For researchers in possession of a sample of N-(2-Furylmethyl)-2-methyl-2-propanamine HCl, the following protocol outlines a general procedure for obtaining an electron ionization mass spectrum using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

Sample Preparation
  • Salt to Free Base Conversion: The HCl salt is non-volatile and not suitable for direct GC-MS analysis. Therefore, it must be converted to the free base.

    • Dissolve a small amount (1-5 mg) of the HCl salt in deionized water (1 mL).

    • Add a 1M solution of a suitable base (e.g., sodium hydroxide or sodium bicarbonate) dropwise while stirring until the solution is basic (pH > 9).

    • Extract the aqueous solution with a water-immiscible organic solvent (e.g., diethyl ether or dichloromethane) (3 x 1 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Carefully evaporate the solvent under a gentle stream of nitrogen to obtain the free base.

  • Dilution: Dissolve the free base in a volatile solvent suitable for GC injection (e.g., methanol or ethyl acetate) to a final concentration of approximately 1 mg/mL.

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio)

  • Injector Temperature: 250 °C

  • Oven Temperature Program:

    • Initial temperature: 70 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 35-400

Data Analysis
  • Acquire the total ion chromatogram (TIC): Identify the peak corresponding to N-(2-Furylmethyl)-2-methyl-2-propanamine.

  • Extract the mass spectrum: Obtain the mass spectrum for the chromatographic peak of interest.

  • Interpret the spectrum: Compare the experimental fragmentation pattern with the predicted pattern outlined above.

  • Library Search (Optional): Perform a library search against the NIST/Wiley databases. While the exact compound may not be present, the search can identify structurally similar compounds with similar fragmentation patterns, providing further confidence in the structural assignment.

Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool for the structural elucidation of N-(2-Furylmethyl)-2-methyl-2-propanamine, a comprehensive characterization often relies on a combination of analytical techniques.

Technique Information Provided Advantages Disadvantages
Mass Spectrometry (MS) Molecular weight and fragmentation pattern for structural elucidation.High sensitivity, provides structural information, can be coupled to separation techniques (GC/LC).Isomers may not be distinguishable by MS alone, requires volatilization for GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework and the connectivity of atoms.Provides unambiguous structure determination, non-destructive.Lower sensitivity than MS, requires larger sample amounts, can be complex to interpret.
Infrared (IR) Spectroscopy Information about the functional groups present in the molecule.Fast, non-destructive, good for identifying the presence of key functional groups (e.g., N-H for primary/secondary amines, C-O-C of the furan).Provides limited information on the overall structure, not suitable for complex mixtures.
High-Performance Liquid Chromatography (HPLC) Separation and quantification of the compound in a mixture.High resolution separation, suitable for non-volatile compounds, can be coupled to various detectors (UV, MS).Does not provide direct structural information without a coupled detector like MS.
Gas Chromatography (GC) Separation and quantification of volatile compounds.High resolution separation for volatile compounds.Not suitable for non-volatile or thermally labile compounds.

Visualizing the Fragmentation and Workflow

Predicted Fragmentation Pathway of N-(2-Furylmethyl)-2-methyl-2-propanamine

fragmentation M [C₉H₁₅NO]⁺• m/z 153 Molecular Ion F1 [C₈H₁₂NO]⁺ m/z 138 M->F1 - CH₃• F2 [C₅H₆NO]⁺ m/z 96 M->F2 - C₄H₉• F3 [C₅H₅O]⁺ m/z 81 Furfuryl Cation M->F3 - C₄H₁₀N• F4 [C₄H₁₀N]⁺ m/z 72 M->F4 - C₅H₅O• F5 [C₄H₉]⁺ m/z 57 M->F5 - C₅H₆NO•

Caption: Predicted major fragmentation pathways of N-(2-Furylmethyl)-2-methyl-2-propanamine.

Experimental Workflow for GC-MS Analysis

workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation start N-(2-Furylmethyl)-2-methyl- 2-propanamine HCl free_base Convert to Free Base (Basification & Extraction) start->free_base dissolve Dissolve in Volatile Solvent free_base->dissolve injection Inject into GC-MS dissolve->injection separation Chromatographic Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z 35-400) ionization->detection spectrum Obtain Mass Spectrum detection->spectrum interpretation Interpret Fragmentation Pattern spectrum->interpretation library_search Library Search (NIST/Wiley) interpretation->library_search

Caption: General workflow for the GC-MS analysis of N-(2-Furylmethyl)-2-methyl-2-propanamine HCl.

Conclusion

References

  • Mass Spectrometry of Amines: General principles of amine fragmentation are widely covered in standard mass spectrometry textbooks and resources.
  • Mass Spectrometry of Furan Compounds: The fragmentation of furan and its derivatives is discussed in various sources, including the NIST Chemistry WebBook and specialized publications on heterocyclic mass spectrometry.
  • NIST Chemistry WebBook: A comprehensive source for chemical and physical data, including mass spectra, for a wide range of compounds. [Link]

  • Wiley Registry of Mass Spectral Data: One of the largest collections of mass spectra, often used in conjunction with GC-MS systems for library searching. [Link]

  • GC-MS and LC-MS Protocols: Detailed protocols for the analysis of small molecules by GC-MS and LC-MS can be found in a variety of application notes from instrument manufacturers such as Agilent Technologies, Waters Corpor
Comparative

FT-IR Characterization of N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride: A Comparative Analytical Guide

Executive Summary For researchers and drug development professionals, the precise structural verification of active pharmaceutical ingredient (API) intermediates is a critical quality control step. N-(2-Furylmethyl)-2-me...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the precise structural verification of active pharmaceutical ingredient (API) intermediates is a critical quality control step. N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (also known as tert-butyl(furan-2-ylmethyl)amine hydrochloride) is a sterically hindered secondary amine salt featuring two highly distinct pharmacophores: a heteroaromatic furan ring and a bulky aliphatic tert-butyl group.

This guide objectively compares the Fourier-Transform Infrared (FT-IR) spectroscopic profile of this target compound against closely related structural alternatives. By dissecting the causality behind specific vibrational modes and establishing a self-validating experimental protocol, this document serves as an authoritative framework for the analytical differentiation of complex amine hydrochlorides.

Methodological Comparison: ATR-FTIR vs. Transmission (KBr)

Before analyzing the spectral data, the method of data acquisition must be optimized. Amine hydrochlorides present unique sample preparation challenges due to their polarity and propensity for hydrogen bonding.

The Causality of Matrix Interference: Historically, solid-state IR characterization relied on pressing the sample into a Potassium Bromide (KBr) pellet. However, KBr is highly hygroscopic. During pellet preparation, it rapidly absorbs atmospheric moisture, introducing a massive, broad O-H stretching band between 3600 and 3200 cm⁻¹. Because the diagnostic N-H⁺ stretching envelope of amine salts also falls in the 3200–2500 cm⁻¹ range, matrix-induced water artifacts can obscure critical structural data.

Attenuated Total Reflectance (ATR-FTIR) utilizing a monolithic diamond crystal eliminates the need for a matrix, bypassing hygroscopic interference entirely while preserving the integrity of the hydrogen-bonded amine salt network.

Table 1: Methodological Performance Comparison
ParameterATR-FTIR (Diamond Crystal)Transmission (KBr Pellet)Impact on Target Compound Analysis
Sample Preparation None (Direct application)Grinding & pressing under vacuumATR prevents mechanically induced polymorphic shifts.
Moisture Interference NegligibleHigh (Broad O-H band ~3400 cm⁻¹)ATR ensures clear visibility of the N-H⁺ stretch.
Signal-to-Noise Ratio Very High (Requires baseline correction)Variable (Depends on pellet clarity)ATR provides sharper resolution for the tert-butyl doublet.
Destructiveness Non-destructive (Sample recoverable)Destructive (Mixed with KBr)ATR is preferred for high-value API intermediates.

Spectral Comparison: Target vs. Structural Alternatives

To demonstrate the specificity of FT-IR, we compare the target compound against two structural analogs:

  • Alternative 1: Furfurylamine hydrochloride (A primary amine lacking the tert-butyl group).

  • Alternative 2: N-Benzyl-2-methyl-2-propanamine hydrochloride (A secondary amine with a benzene ring instead of a furan ring).

Table 2: Comparative FT-IR Spectral Assignments
Vibrational ModeTarget CompoundAlt 1: Furfurylamine HClAlt 2: N-Benzyl-tert-butylamine HCl
N-H⁺ Stretch Broad, 3000–2500 cm⁻¹Broad, 3200–2800 cm⁻¹Broad, 3000–2500 cm⁻¹
N-H⁺ Bend Single band , ~1580 cm⁻¹Multiple bands , ~1600 & 1500 cm⁻¹Single band , ~1580 cm⁻¹
Ring C-O-C Stretch ~1159, 1010 cm⁻¹ ~1159, 1010 cm⁻¹Absent
Ring C=C / C-H ~1622 cm⁻¹ (C=C)~1622 cm⁻¹ (C=C)~1600 cm⁻¹ (C=C), ~750, 690 cm⁻¹ (C-H)
Aliphatic C-H Bend Doublet ~1390, 1365 cm⁻¹ AbsentDoublet ~1390, 1365 cm⁻¹
Mechanistic Breakdown of Key Differentiators
  • Primary vs. Secondary Amine Salts (The N-H⁺ Bend): Primary amine salts (like Furfurylamine HCl) contain an -NH₃⁺ group, which possesses multiple bending modes (symmetric and asymmetric), leading to several bands in the 1600–1500 cm⁻¹ region. Secondary amine salts, such as our target compound, contain an -NH₂⁺ group. This group possesses only a single scissoring bending mode, resulting in a distinct, single absorption band between 1620 and 1560 cm⁻¹ 1.

  • Furan vs. Benzene (The C-O-C Stretch): Unlike pure hydrocarbon aromatic rings that rely on out-of-plane C-H bends for identification, the furan heterocycle produces strong, diagnostic ether-like C-O-C asymmetric and symmetric stretching vibrations at approximately 1159 cm⁻¹ and 1010 cm⁻¹ 2.

  • The Steric Signature (gem-Dimethyl Coupling): The tert-butyl group consists of three methyl groups attached to a quaternary carbon. The symmetric deformation (bending) of the C-H bonds in these geminal methyl groups couples mechanically. This vibrational coupling splits the absorption band into a highly characteristic doublet at ~1390 cm⁻¹ and ~1365 cm⁻¹ 3, confirming the presence of the bulky aliphatic moiety.

FT-IR Analytical Workflow

FTIR_Workflow Start Unknown Amine Hydrochloride NH_Bend Analyze N-H⁺ Bending (1620-1560 cm⁻¹) Start->NH_Bend Sec_Amine Single Band (Secondary Amine) NH_Bend->Sec_Amine Single Pri_Amine Multiple Bands (Primary Amine) NH_Bend->Pri_Amine Multiple Ring_Check Analyze Ring Stretches (1159 & 1010 cm⁻¹) Sec_Amine->Ring_Check Furan C-O-C Stretch Present (Furan Ring) Ring_Check->Furan Present Benzene C-O-C Absent (e.g., Benzene) Ring_Check->Benzene Absent TButyl_Check Analyze Alkane Bending (~1390 & 1365 cm⁻¹) Furan->TButyl_Check Target gem-Dimethyl Doublet Target Confirmed TButyl_Check->Target Doublet Present

Logical decision tree for FT-IR spectral identification of the target compound.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure trustworthiness and reproducibility, the following protocol incorporates an internal self-validation loop to prevent false positives caused by cross-contamination.

Step 1: System Initialization & Environmental Control Purge the FT-IR spectrometer with dry nitrogen for at least 30 minutes prior to analysis. This minimizes atmospheric CO₂ (2350 cm⁻¹) and water vapor interferences that could artificially inflate the baseline.

Step 2: Crystal Validation (Self-Validating Step) Clean the diamond ATR crystal using a lint-free wipe and spectroscopic-grade isopropanol. Allow the solvent to evaporate completely. Validation Check: Acquire a background scan (32 scans, 4 cm⁻¹ resolution). The system is validated only if the resulting spectrum shows a flat baseline (100% transmittance) with absolutely no residual peaks in the 3000–2800 cm⁻¹ (organic residues) or 1600 cm⁻¹ regions. If peaks are present, repeat the cleaning process.

Step 3: Sample Application Transfer 2–5 mg of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride powder directly onto the center of the validated diamond crystal. Ensure the crystal surface is fully covered.

Step 4: Pressure Optimization Lower the pressure anvil onto the sample. Monitor the real-time spectral preview. Increase the pressure until the intensity of the strongest band (typically the C-O-C stretch at ~1159 cm⁻¹) reaches an optimal absorbance of 0.4 to 0.8 AU. Causality: Consistent pressure ensures a uniform effective pathlength, preventing band distortion and ensuring accurate relative peak intensities.

Step 5: Data Acquisition & Processing Acquire the sample spectrum using 32 co-added scans at a resolution of 4 cm⁻¹ over the range of 4000 to 400 cm⁻¹. Apply an ATR correction algorithm via the spectrometer software to compensate for the wavelength-dependent penetration depth of the evanescent wave, followed by an automatic baseline correction.

References

  • Organic Nitrogen Compounds V: Amine Salts Source: Spectroscopy Online URL:[Link]

  • FTIR spectra of furan-based copolyesters Source: ResearchGate URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for N-(2-Furylmethyl)-2-methyl-2-propanamine Hydrochloride

In my tenure overseeing medicinal chemistry workflows, a recurring point of failure in laboratory safety is the misclassification of organic hydrochloride salts. N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

In my tenure overseeing medicinal chemistry workflows, a recurring point of failure in laboratory safety is the misclassification of organic hydrochloride salts. N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (CAS: 1050480-36-8) is a prime example. While it is a highly valuable secondary amine building block featuring an electron-rich furan ring, its disposal requires precise handling to mitigate environmental toxicity and prevent dangerous cross-reactivity in waste streams.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, decontamination, and disposal of this compound. By grounding our procedures in established environmental health and safety (EHS) standards, we ensure both regulatory compliance and the physical safety of laboratory personnel.

Section 1: Mechanistic Safety Implications (The "Why" Behind the Protocol)

To design an effective disposal strategy, we must first understand the physicochemical behavior of the molecule. Do not simply follow steps blindly; understand the causality behind these EHS mandates:

  • Halogenated Waste Classification: Because it is a hydrochloride salt, this compound introduces chloride ions into the waste stream. During standard incineration, chlorides can catalyze the formation of highly toxic polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs) ()[1]. Therefore, it must be strictly segregated into halogenated waste streams , which are incinerated at much higher temperatures to ensure complete destruction. Commingling this with non-halogenated waste forces the entire volume to be treated as the more hazardous category, exponentially increasing disposal costs[1].

  • Furan Ring Sensitivity: The furan moiety is highly susceptible to electrophilic attack and oxidation. If inadvertently mixed with strong oxidizing waste (e.g., nitric acid, peroxides), it can undergo violent exothermic degradation.

  • Solubility Profile: The ionic nature of the hydrochloride salt renders it highly soluble in aqueous and polar organic solvents (e.g., methanol, DMSO). This dictates our choice of solvents for container decontamination and spill remediation.

Section 2: Quantitative Data & Waste Classification

The following table summarizes the critical physicochemical properties of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride and their direct operational implications for waste management.

Table 1: Physicochemical Properties & Waste Logistics

PropertyValue / ClassificationOperational Implication
Chemical Name N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochlorideMust be written in full on all EHS hazardous waste manifests[2].
CAS Number 1050480-36-8Primary identifier for regulatory compliance and tracking[2].
Molecular Weight 189.68 g/mol Used to calculate molarity for precise neutralization workflows.
Physical State SolidHigh risk of aerosolization; handle exclusively in a fume hood[3].
Waste Classification Halogenated Organic WasteMust be segregated to prevent dioxin formation during incineration[1].
Incompatibilities Strong oxidizers, strong acids/basesSegregate from nitric acid waste to prevent exothermic furan oxidation[3].
Section 3: Step-by-Step Disposal Methodologies

Every protocol below is designed as a self-validating system. By incorporating pH checks and specific solvent choices, we eliminate ambiguity in the disposal process.

Protocol A: Solid Waste Collection
  • Preparation: Don appropriate PPE (chemical-resistant nitrile gloves, safety goggles, lab coat). Conduct all transfers within a certified chemical fume hood to prevent inhalation of aerosolized particulates.

  • Collection: Carefully sweep or transfer solid N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride into a chemically resistant, high-density polyethylene (HDPE) or glass container with a secure PTFE-lined screw cap.

  • Labeling: Affix a standardized "Hazardous Waste" tag. By law, the tag must display the full chemical name, CAS number (1050480-36-8), and the hazard class (Toxic/Halogenated Organic) ()[2].

  • Storage: Place the container in a designated satellite accumulation area, strictly isolated from oxidizers and strong bases.

Protocol B: Liquid Waste Segregation and Quenching
  • Segregation: All solutions containing this compound (whether aqueous or organic) must be routed to the Halogenated Organic Waste carboy. Do not commingle with non-halogenated waste[1].

  • pH Adjustment (Self-Validation Step): If the solution is highly acidic due to the hydrochloride salt, cautiously neutralize it to pH 6-8 using a dilute sodium bicarbonate (NaHCO₃) solution before adding it to the bulk waste carboy. Causality: This prevents dangerous pressure buildup from acid-base gas evolution in a sealed EHS container.

  • Drain Prohibition: Under no circumstances should any concentration of this solution be poured down the laboratory drain ()[4].

Protocol C: Decontamination of Empty Containers
  • Triple Rinsing: Empty containers that held the compound must be triple-rinsed to ensure complete removal of residual salt[4].

  • Solvent Selection: Use a polar solvent (e.g., methanol or water) for the first two rinses to dissolve the ionic salt, followed by a final rinse with acetone to facilitate rapid drying.

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Halogenated Liquid Waste container[4].

  • Defacing: Once decontaminated, deface all original chemical labels on the container before discarding it in the regular laboratory glass/plastic recycling stream.

Protocol D: Spill Containment and Remediation
  • Assessment: Identify if the spill is a solid powder or a dissolved liquid solution.

  • Solid Containment: For powder spills, avoid generating dust. Do not dry sweep with a standard broom. Use a dedicated anti-static brush and dustpan to carefully transfer the solid into a chemically resistant container ()[3].

  • Liquid Containment: For solution spills, surround and cover the liquid with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Once absorbed, shovel the matrix into a hazardous waste container ()[5].

  • Surface Decontamination: Wipe the affected area with a damp paper towel (using methanol or water to dissolve residual salt), and dispose of the towels as solid halogenated waste.

Section 4: Visualizing the Operational Workflow

To ensure these protocols are easily rapidly understood during active laboratory operations, refer to the following logical workflows.

SpillResponse Start Spill Detected: Amine Hydrochloride Assess Assess Spill State Start->Assess Solid Solid Powder Spill Assess->Solid Liquid Liquid Solution Spill Assess->Liquid Sweep Dry Sweep (Avoid Aerosolization) Solid->Sweep Absorb Absorb with Inert Vermiculite Liquid->Absorb Container Transfer to HDPE Container Sweep->Container Absorb->Container Label Label: Halogenated Waste CAS: 1050480-36-8 Container->Label Dispose High-Temp Incineration via EHS Label->Dispose

Figure 1: Operational workflow for containment and disposal of amine hydrochloride spills.

WasteSegregation Gen Waste Generation Solid Solid Waste Gen->Solid Liquid Liquid Waste Gen->Liquid SolidBin Solid Halogenated Waste Bin Solid->SolidBin Org Organic Solvents Liquid->Org Aq Aqueous Solvents Liquid->Aq OrgBin Halogenated Organic Liquid Waste Org->OrgBin AqBin Aqueous Waste (pH Adjusted) Aq->AqBin

Figure 2: Segregation logic for N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride waste.

References

Sources

Handling

Comprehensive Safety and Operational Guide for Handling N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride

Executive Summary N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (also known as tert-Butyl(furan-2-ylmethyl)amine hydrochloride) is a specialized secondary amine salt utilized extensively as a building block in p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride (also known as tert-Butyl(furan-2-ylmethyl)amine hydrochloride) is a specialized secondary amine salt utilized extensively as a building block in pharmaceutical synthesis and drug development. While highly valuable for introducing furan-containing pharmacophores, its physical state as a crystalline hydrochloride salt presents specific occupational hazards. This guide provides application scientists and laboratory personnel with self-validating, step-by-step protocols for the safe dispensing, handling, and disposal of this compound, ensuring both scientific integrity and operational safety.

Physicochemical Profile & Hazard Assessment

To design an effective safety protocol, we must first understand the chemical causality behind the compound's hazards. As a hydrochloride salt, this compound is highly crystalline and prone to forming fine, airborne dust during mechanical transfer. When this dust contacts the moisture of the respiratory tract, eyes, or skin, it rapidly dissociates. The localized concentration of the amine base and chloride ions disrupts cellular osmotic balance and local pH, driving its primary irritation profiles[1].

Table 1: Chemical Properties & GHS Hazard Classifications

Property / ClassificationDetail
Chemical Name N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride
CAS Number 1050480-36-8
Molecular Formula C₉H₁₆ClNO[1]
Molecular Weight 189.68 g/mol
Physical State Solid (Crystalline Powder)[2]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]

Personal Protective Equipment (PPE) Matrix

The selection of PPE is not arbitrary; it is a direct response to the physicochemical risks outlined above. According to standard prudent practices for handling hazardous fine powders, physical barriers must be established to prevent dermal and mucosal contact[3][4].

Table 2: Required PPE and Mechanistic Rationale

Protection ZoneRequired EquipmentScientific Rationale
Ocular Chemical splash goggles (ANSI Z87.1+)Prevents airborne amine dust from dissolving in the tear film, which would cause severe, pH-driven corneal irritation (H319)[1].
Dermal (Hands) Double-layer nitrile gloves (≥ 5 mil)Nitrile provides excellent resistance to amine derivatives. Double-gloving ensures structural integrity if the outer layer is mechanically compromised during handling[4].
Dermal (Body) Flame-resistant lab coat with knit cuffsPrevents particulate accumulation on street clothing and protects exposed wrists from localized skin irritation (H315)[1].
Respiratory Fume Hood (Primary) or N95/P100 RespiratorMitigates the inhalation of fine powders (H335). Handling must occur within a certified Chemical Fume Hood with a face velocity of 80–120 fpm[4].

Standard Operating Procedure: Handling & Experimental Workflow

The following workflow is designed to mitigate the specific risks of static-prone hydrochloride salts.

HazardMitigation Hazard1 Airborne Dust (H335 Irritant) Control1 Local Exhaust Ventilation (Fume Hood / Isolator) Hazard1->Control1 Hazard2 Dermal Contact (H315 Irritant) Control2 Nitrile Gloves (Double) & Lab Coat Hazard2->Control2 Hazard3 Ocular Exposure (H319 Irritant) Control3 Chemical Splash Goggles & Face Shield Hazard3->Control3 Outcome Safe Handling of Amine Hydrochloride Control1->Outcome Control2->Outcome Control3->Outcome

Fig 1: Hazard mitigation pathways for handling N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride.

Step-by-Step Dispensing Methodology
  • Environmental Preparation: Verify that the chemical fume hood is operational. Line the working surface with anti-static weighing paper to prevent powder dispersion[5].

  • Static Elimination: Utilize an ionizing bar or anti-static gun near the analytical balance.

    • Causality: Hydrochloride salts often carry a static charge, causing the powder to repel from metal spatulas and disperse into the breathing zone. Neutralizing the charge ensures accurate weighing and minimizes airborne dust[5].

  • Weighing & Transfer: Tare a pre-capped vial on the balance. Transfer the required mass of N-(2-Furylmethyl)-2-methyl-2-propanamine hydrochloride using a grounded stainless-steel spatula. Cap the vial immediately after transfer to seal the powder[5].

  • Dissolution: Transfer the capped vial to the reaction zone. To prevent aerosolization, inject the chosen reaction solvent (e.g., anhydrous dichloromethane) directly through a septum, or open the vial only when fully submerged in the hood's protective airflow.

Spill Response & Disposal Plan

In the event of an accidental release, standard sweeping will exacerbate the hazard by aerosolizing the irritant powder. The following protocol utilizes chemical neutralization and wet-containment[6].

SpillResponse Spill Spill Detected: Solid Powder Isolate Isolate Area & Upgrade PPE Spill->Isolate Contain Cover with Damp Absorbent Pad Isolate->Contain Collect Mechanically Collect (No Sweeping) Contain->Collect Decon Wipe Surface with Dilute Acid/Water Collect->Decon Dispose Transfer to Hazardous Waste Decon->Dispose

Fig 2: Step-by-step spill response protocol for amine hydrochloride powder containment.

Step-by-Step Spill Cleanup (<50g)
  • Isolation: Immediately halt work, alert nearby personnel, and ensure the fume hood sash is lowered to contain airborne particulates[6].

  • Containment: Do NOT sweep the powder. Gently cover the spill with absorbent pads dampened with water or a dilute weak acid (e.g., 5% acetic acid).

    • Causality: The damp pad prevents aerosolization. The weak acid neutralizes any free amine base that may have dissociated, keeping the compound in its highly water-soluble, non-volatile salt form[7].

  • Collection: Mechanically collect the dampened matrix using a disposable plastic scoop. Place all materials into a sealable, chemically compatible hazardous waste container[6].

  • Decontamination: Wipe the spill area with a wet paper towel, followed by a 70% ethanol wipe to remove any residual organic contaminants.

  • Disposal: Label the container as "Hazardous Solid Waste: Amine Hydrochloride (Toxic/Irritant)" and transfer it to the facility's central hazardous waste accumulation area for high-temperature incineration[8].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." The National Academies Press, 2011. Available at: [Link]

Sources

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